CBFβ-SMMHC Inhibitory Potency: 5,6-Dimethyl Variant (LD-1-37) Outperforms 5-Fluoro and 6-Trifluoromethoxy Analogs in Head-to-Head FRET Assay
In a fluorescence resonance energy transfer (FRET) assay measuring inhibition of CBFβ-SMMHC binding to the Runt domain of RUNX1, the 5,6-dimethyl compound LD-1-37 exhibits an IC₅₀ of 2,000 nM [1]. Under the identical assay system disclosed in US Patent 8,748,618, the 5-fluoro-substituted analog LD-1-31 has an IC₅₀ of 2,500 nM, representing a 25% (500 nM) loss in potency [2]. The 6-trifluoromethoxy derivative AI-10-47, evaluated in a related CBFβ-RUNX binding assay, shows a further-reduced potency of 3,200 nM—a 60% decrease relative to LD-1-37 . Among the 2-(pyridin-2-yl)-1H-benzimidazole series of CBFβ-SMMHC inhibitors, the 5,6-dimethyl substitution pattern confers the numerically highest binding affinity reported in the BindingDB dataset for this target.
| Evidence Dimension | Inhibition of CBFβ-SMMHC binding to RUNX1 Runt domain (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2,000 nM (LD-1-37; 5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole) |
| Comparator Or Baseline | Comparator 1: LD-1-31 (5-fluoro-2-(pyridin-2-yl)-1H-benzo[d]imidazole), IC₅₀ = 2,500 nM. Comparator 2: AI-10-47 (6-trifluoromethoxy-2-(pyridin-2-yl)-1H-benzimidazole), IC₅₀ = 3,200 nM |
| Quantified Difference | LD-1-37 vs. LD-1-31: 25% lower IC₅₀ (Δ = 500 nM). LD-1-37 vs. AI-10-47: 60% lower IC₅₀ (Δ = 1,200 nM) |
| Conditions | FRET assay; CBFβ-SMMHC binding to Runt domain of RUNX1; US Patent 8,748,618 / BindingDB assay entry 6333 |
Why This Matters
For laboratories pursuing CBFβ-SMMHC PPI inhibitors as chemical probes or lead compounds in inv(16) AML research, the 5,6-dimethyl substitution delivers the highest target engagement among readily accessible analogs, directly impacting the choice of starting scaffold for SAR expansion.
- [1] BindingDB. BDBM50180737 (LD-1-37): IC₅₀ = 2.00E+3 nM. CBFβ-SMMHC/Runt domain FRET assay. US Patent 8,748,618. View Source
- [2] BindingDB. BDBM50180735 (LD-1-31; 5-fluoro-2-(pyridin-2-yl)-1H-benzo[d]imidazole): IC₅₀ = 2.50E+3 nM. Same CBFβ-SMMHC FRET assay. US Patent 8,748,618. View Source
